
1-(2-Hydroxythiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxythiophene with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2-hydroxythiophene, acetic anhydride
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid
Products: this compound and acetic acid as a byproduct
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of 1-(2-carboxythiophen-3-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxythiophen-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-bromothiophen-3-yl)ethan-1-one.
Scientific Research Applications
1-(2-Hydroxythiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxythiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2-Hydroxythiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives:
1-(3-Hydroxythiophen-2-yl)ethan-1-one: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Contains additional methyl groups, which can affect its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: A phenyl derivative with different aromatic properties compared to thiophene.
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
1-(2-hydroxythiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6O2S/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3 |
InChI Key |
IWNYNELRRMAKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


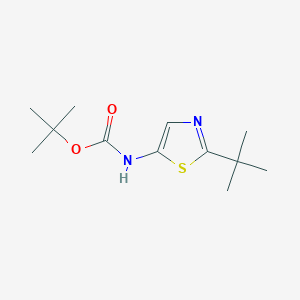
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
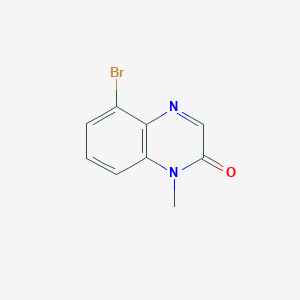
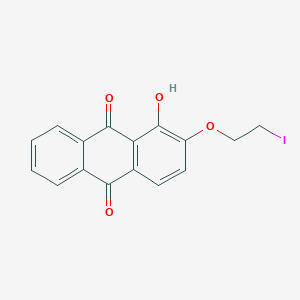

![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
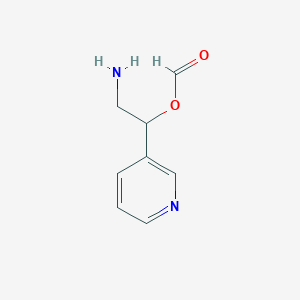
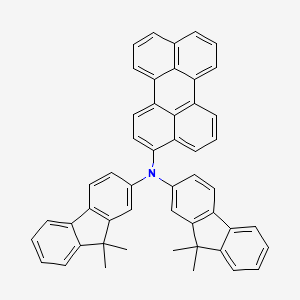
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
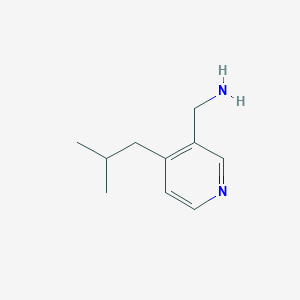
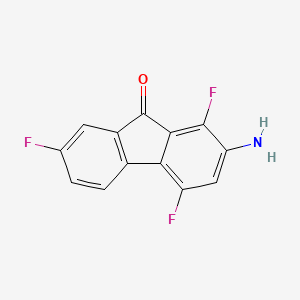
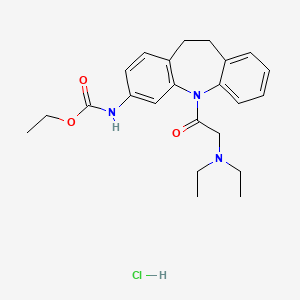
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

